2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a combination of triazole, indole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Sulfanyl Group Introduction: The sulfanyl group is typically added through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Final Coupling: The final step involves coupling the synthesized triazole, chlorophenyl, and indole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone is likely to involve multiple pathways:
Molecular Targets: The compound may target specific proteins or enzymes, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Similar indole structure but lacks the triazole and chlorophenyl groups.
2-({5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone: Similar triazole and chlorophenyl groups but different substituents on the indole ring.
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19ClN4OS |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H19ClN4OS/c1-3-26-20(14-8-10-15(22)11-9-14)24-25-21(26)28-12-18(27)19-13(2)23-17-7-5-4-6-16(17)19/h4-11,23H,3,12H2,1-2H3 |
InChI Key |
BWSKVSUTEAHAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(NC3=CC=CC=C32)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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